![molecular formula C13H12N4O5S B12443728 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a nitrophenyl ring and a hydrazinecarboxamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-phenylhydrazinecarboxamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The hydrazinecarboxamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted hydrazinecarboxamides.
Applications De Recherche Scientifique
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The nitrophenyl ring enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The hydrazinecarboxamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-nitrobenzenesulfonyl chloride
- 3-nitrobenzenesulfonyl chloride
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide is unique due to its combination of a nitrophenyl ring and a hydrazinecarboxamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Additionally, the presence of both sulfonyl and nitro groups allows for versatile chemical modifications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C13H12N4O5S |
|---|---|
Poids moléculaire |
336.33 g/mol |
Nom IUPAC |
1-[(2-nitrophenyl)sulfonylamino]-3-phenylurea |
InChI |
InChI=1S/C13H12N4O5S/c18-13(14-10-6-2-1-3-7-10)15-16-23(21,22)12-9-5-4-8-11(12)17(19)20/h1-9,16H,(H2,14,15,18) |
Clé InChI |
HKYOMDZLAPRZQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


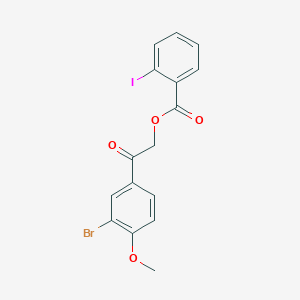
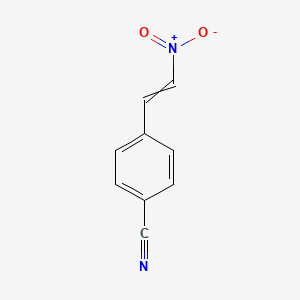
![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)

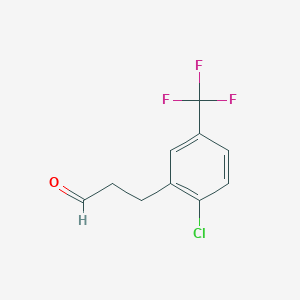
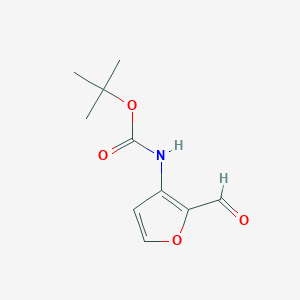
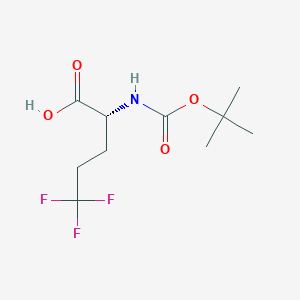
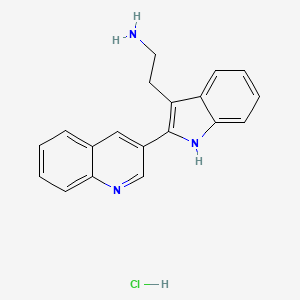

![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
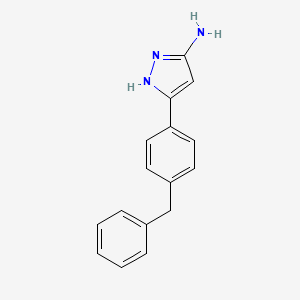
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)
![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B12443742.png)

